
1-(3-Chloro-4-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
1-(3-Chloro-4-methoxyphenyl)propan-1-one and its derivatives have been explored for their antimicrobial and antioxidant properties. A study by Čižmáriková et al. (2020) synthesized a series of compounds related to this compound and tested them against various human pathogens like Staphylococcus aureus and Escherichia coli. These compounds exhibited notable antimicrobial activities (Čižmáriková et al., 2020). In addition, another study reported on the antioxidant activities of phenylpropanoids, which are structurally related to this compound, isolated from the berries of Pimenta dioica (Kikuzaki et al., 1999).
Synthesis and Characterization for Various Applications
Significant research has been conducted on the synthesis and characterization of this compound derivatives for various applications. For instance, Nagamani et al. (2018) synthesized novel compounds from this compound and evaluated their antimicrobial activity (Nagamani et al., 2018). Additionally, Viji et al. (2020) characterized a bioactive molecule related to this compound using spectroscopic and quantum chemical methods, assessing its antimicrobial and anticancer activities (Viji et al., 2020).
Application in Corrosion Inhibition
Research by Olasunkanmi and Ebenso (2019) investigated the use of this compound derivatives as inhibitors for mild steel corrosion in hydrochloric acid. Their study revealed the compounds' potential as effective corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
Optical Properties and Materials Science Applications
In the field of materials science, compounds structurally related to this compound have been studied for their optical properties. Shkir et al. (2019) explored the nonlinear optical properties of certain chalcone derivatives, which are structurally similar to this compound, demonstrating their potential in semiconductor devices (Shkir et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is listed under the category ofNeurology Research Chemicals , suggesting that it may have a role in neurological pathways or processes.
Mode of Action
A related compound, 3-chloro-4’-methoxychalcone, is known to undergo nucleophilic attacks to form a cyclic bromonium intermediate
Biochemical Pathways
Given its categorization underNeurology Research Chemicals , it is plausible that it may influence pathways related to neurological functions or disorders.
Pharmacokinetics
Its molecular weight is listed as198.65 g/mol , which could influence its bioavailability and pharmacokinetic behavior.
Action Environment
It is noted that the compound is stored atroom temperature , suggesting that it is stable under these conditions.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXCGNRHGZATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

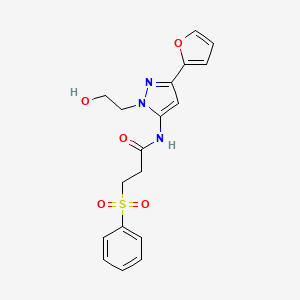
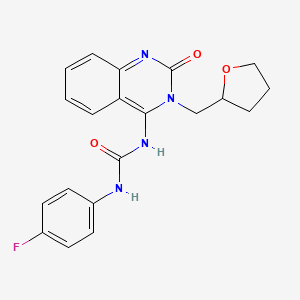
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)

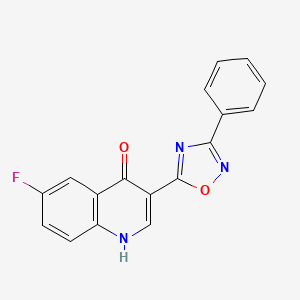
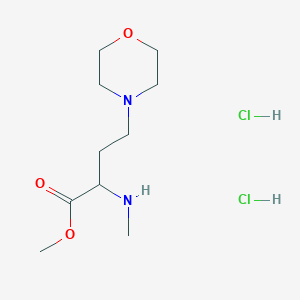
![Ethyl 2-({[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B3004716.png)
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B3004719.png)
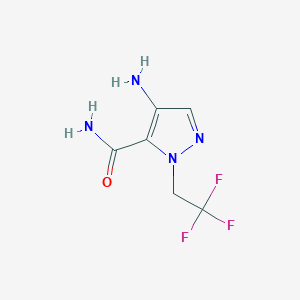

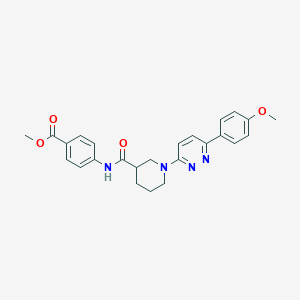
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
